CAY10404

Vue d'ensemble

Description

CAY10404 est un inhibiteur hautement sélectif de la cyclooxygénase-2 (COX-2). La cyclooxygénase-2 est une enzyme responsable de la formation des prostaglandines à partir de l'acide arachidonique, qui sont impliquées dans l'inflammation et l'homéostasie vasculaire. This compound est connu pour ses activités anti-inflammatoires, analgésiques et anticancéreuses puissantes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CAY10404, un diarylisoxazole, peut être synthétisé par un processus en plusieurs étapes impliquant la formation du cycle isoxazole et la fonctionnalisation ultérieure.

Méthodes de production industrielle

La production industrielle de this compound implique l'optimisation de la voie de synthèse pour une production à grande échelle. Cela inclut la garantie d'un rendement et d'une pureté élevés du produit final, ainsi que la mise en œuvre de techniques de purification efficaces. Le composé est généralement produit sous forme de poudre et stocké dans des conditions spécifiques afin de maintenir sa stabilité .

Analyse Des Réactions Chimiques

Solubility Profile and Preparation

CAY10404 exhibits distinct solubility characteristics critical for experimental applications:

| Solvent System | Solubility (mg/mL) | Notes |

|---|---|---|

| Dimethylformamide (DMF) | 21.0 | Highest organic solubility |

| Ethanol | 17.0 | Compatible with alcohol solvents |

| Dimethyl sulfoxide (DMSO) | 17.0 | Standard stock preparation |

| DMF:PBS (1:1, pH 7.2) | 0.5 | Maximum aqueous compatibility |

For biological assays, this compound is typically dissolved in DMF or DMSO before dilution in aqueous buffers. Prolonged storage in aqueous solutions (>24 hours) is not recommended due to stability concerns .

COX-2 Inhibition Mechanism

This compound acts as a competitive inhibitor with <1 nM IC₅₀ against COX-2 , demonstrating >500,000-fold selectivity over COX-1 (IC₅₀ >500 µM) . The trifluoromethyl-isoxazole moiety interacts with the hydrophobic pocket of COX-2's active site, while the methylsulfonyl group stabilizes binding through polar interactions with Arg120 and Tyr355 residues. This dual interaction blocks arachidonic acid conversion to prostaglandin H₂ (PGH₂) .

Biochemical Reactions in Cellular Systems

In neuroblastoma models (SH-EP and SH-SY5Y cells), this compound induces:

-

G₂/M cell cycle arrest at ~60 µM concentration

-

Apoptosis via caspase-3/7 activation

-

ROS-mediated oxidative stress through mitochondrial membrane depolarization

These effects occur independently of COX-2 inhibition, suggesting additional molecular targets. Metabolic studies using ¹³C-labeled analogs confirm direct incorporation into cellular lipid pathways .

In Vivo Pharmacological Activity

This compound demonstrates anti-inflammatory efficacy in rodent models:

-

67% reduction in carrageenan-induced paw edema at 10 mg/kg

-

Dose-dependent inhibition of PGE₂ synthesis in peritoneal macrophages

The compound undergoes hepatic metabolism via CYP3A4-mediated oxidation, producing three major metabolites detected through LC-MS/MS analysis .

Applications De Recherche Scientifique

Neuroprotective Effects

CAY10404 has been extensively studied for its neuroprotective properties, particularly in the context of ischemic stroke. Research indicates that pharmacological inhibition of COX-2 using this compound leads to:

- Reduced Infarct Volume : In animal models subjected to middle cerebral artery occlusion (MCAO), treatment with this compound significantly decreased infarct volume and brain damage. This effect was attributed to the preservation of blood-brain barrier (BBB) integrity and reduction in hemorrhagic transformation .

- Inhibition of MMP-9 Activity : this compound treatment resulted in decreased levels of matrix metalloproteinase-9 (MMP-9), which plays a critical role in BBB disruption during ischemic events. The reduction in MMP-9 activity correlates with improved outcomes in terms of neuronal survival and function post-stroke .

- Neutrophil Infiltration Reduction : The compound also mitigated neutrophil infiltration into the brain, further contributing to its protective effects against ischemic damage .

Cancer Treatment

This compound has demonstrated potential in oncology, particularly in the treatment of non-small cell lung cancer (NSCLC) and other malignancies:

- Induction of Apoptosis : Studies have shown that this compound induces apoptosis in NSCLC cell lines by suppressing key signaling pathways such as protein kinase B (Akt) and mitogen-activated protein kinases (MAPK). The compound's ability to trigger apoptotic pathways was evidenced by increased cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3 activity .

- Enhanced Chemosensitivity : In combination with other agents like sesamin, this compound has been shown to enhance chemosensitivity in lung cancer cells. This combination therapy increased apoptosis rates and altered cell cycle dynamics, suggesting a synergistic effect that could improve treatment efficacy .

Model Organism Studies

This compound has been utilized in studies involving Drosophila melanogaster (fruit flies), which serve as a valuable model for understanding biological processes:

- Lifespan Extension Studies : Research indicated that this compound, along with other non-steroidal anti-inflammatory drugs (NSAIDs), increased the median lifespan of Drosophila by 9.6% to 15.4% at specific concentrations. This suggests potential implications for aging and longevity research .

- Gene Expression Studies : The compound's effects on gene expression related to insecticide resistance have also been explored, providing insights into the molecular mechanisms underlying resistance phenomena in various species .

Data Summary Table

Mécanisme D'action

CAY10404 exerts its effects by selectively inhibiting cyclooxygenase-2, thereby reducing the production of prostaglandins involved in inflammation and pain. The compound also inhibits the PKB/Akt and MAPK signaling pathways, leading to apoptosis in cancer cells. This dual mechanism of action makes this compound a potent anti-inflammatory and anti-cancer agent .

Comparaison Avec Des Composés Similaires

Composés similaires

Célécoxib : Un autre inhibiteur sélectif de la cyclooxygénase-2 avec des propriétés anti-inflammatoires et analgésiques similaires.

Rofecoxib : Un inhibiteur sélectif de la cyclooxygénase-2 qui était utilisé pour traiter l'arthrose et les douleurs aiguës.

Valdécoxib : Un inhibiteur sélectif de la cyclooxygénase-2 avec des applications dans le traitement de l'arthrite et de la douleur.

Unicité

CAY10404 est unique en raison de sa forte sélectivité pour la cyclooxygénase-2 par rapport à la cyclooxygénase-1, avec un indice de sélectivité supérieur à 500 000. Cette forte sélectivité réduit le risque d'effets secondaires gastro-intestinaux couramment associés aux inhibiteurs non sélectifs de la cyclooxygénase. De plus, sa capacité à inhiber les voies de signalisation PKB/Akt et MAPK renforce son potentiel thérapeutique dans le traitement du cancer .

Activité Biologique

CAY10404 is a highly selective inhibitor of cyclooxygenase-2 (COX-2), which has garnered attention due to its potential therapeutic applications in various pathological conditions, particularly those involving inflammation and cancer. This article delves into the biological activity of this compound, focusing on its effects in different models and its mechanism of action.

This compound (CAS Number: 340267-36-9) exhibits a remarkable selectivity for COX-2 over COX-1, with an IC50 of less than 1 nM for COX-2 and greater than 500 µM for COX-1 . This selectivity is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs. The compound acts by inhibiting the enzymatic activity of COX-2, which is involved in the conversion of arachidonic acid to prostaglandins, mediators of inflammation.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in models of ischemic stroke. A study demonstrated that treatment with this compound significantly reduced blood-brain barrier (BBB) damage and hemorrhagic transformation in a mouse model subjected to middle cerebral artery occlusion (MCAO). The treatment led to decreased levels of matrix metalloproteinase-9 (MMP-9), which is associated with BBB disruption, and reduced neutrophil infiltration into the brain .

Table 1: Effects of this compound on Ischemic Stroke Parameters

| Parameter | Control (MCAO) | This compound Treatment |

|---|---|---|

| BBB Damage (IgG Extravasation) | High | Significantly Reduced |

| MMP-9 Activity | Elevated | Significantly Reduced |

| Neutrophil Infiltration | High | Significantly Reduced |

Anti-Cancer Activity

In neuroblastoma cell lines, this compound has shown significant anti-proliferative effects. For instance, it inhibited the growth of SH-EP and SH-SY5Y neuroblastoma cells with IC50 values around 60 µM. The compound also induced apoptosis and caused cell cycle arrest at the G2/M phase .

Table 2: Inhibition of Neuroblastoma Cell Growth by this compound

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SH-EP | ~60 | Growth Inhibition |

| SH-SY5Y | ~60 | Growth Inhibition |

Studies in Model Organisms

This compound has been tested in Drosophila melanogaster to evaluate its effects on lifespan and stress resistance. In one study, treatment with this compound at a concentration of 0.5 μM reduced the age of 90% mortality in female flies by approximately 4.8% . This suggests potential geroprotective properties, although further investigations are needed to elucidate the underlying mechanisms.

Propriétés

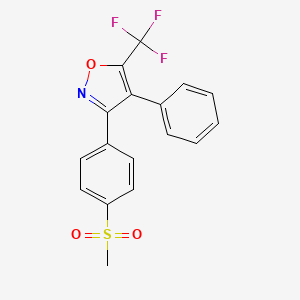

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBWWVXRKULXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439810 | |

| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340267-36-9 | |

| Record name | 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.